Naphtho[2,3-b]benzofuran-2-ylboronic acid
Description
Contextualization within Fused Polycyclic Aromatic Systems and Heterocycles
The structural foundation of Naphtho[2,3-b]benzofuran-2-ylboronic acid belongs to the class of fused polycyclic aromatic systems. wikipedia.org These are organic compounds composed of multiple aromatic rings that share edges. wikipedia.orgchim.lulibretexts.org The fusion of rings results in extensive, planar electron systems that often impart unique electronic and photophysical properties.
Furthermore, the compound is a heterocycle, meaning at least one of its rings contains an atom other than carbon. wikipedia.org In this case, the presence of an oxygen atom within the furan (B31954) ring portion of the molecule defines it as a heterocyclic compound. The name "Naphtho[2,3-b]benzofuran" itself describes this fusion: a naphthalene (B1677914) system fused to a benzofuran (B130515) system (a benzene (B151609) ring fused to a furan ring). This combination of a large, carbon-rich aromatic scaffold with a heteroatom creates a structure with distinct chemical reactivity and physical properties.
Significance of Organoboron Compounds in Contemporary Organic Synthesis
This compound is an organoboron compound, a class of molecules characterized by a stable carbon-boron bond. nbinno.com Specifically, it is a boronic acid, featuring a boron atom attached to an organic group and two hydroxyl (-OH) groups. nbinno.com Organoboron compounds are exceptionally versatile and have become indispensable tools in modern organic chemistry. nbinno.com
Their prominence is largely due to their role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. numberanalytics.comwikipedia.org This reaction allows for the efficient formation of new carbon-carbon bonds by coupling an organoboron compound with an organic halide. numberanalytics.comlibretexts.org The Suzuki-Miyaura reaction is celebrated for its mild conditions, high tolerance of other functional groups, and the general stability and low toxicity of the boron-containing reagents. nih.govnih.gov This makes compounds like this compound highly valuable for introducing large, complex aromatic fragments into a target molecule. nbinno.com
Overview of Naphthobenzofuran (B12659138) Scaffolds as Frameworks for Chemical Inquiry
A "scaffold" in chemistry refers to the core structure of a molecule upon which modifications are made to develop new compounds. nih.govresearchgate.netnih.govmdpi.commdpi.com The naphthofuran skeleton is found in a variety of natural products and synthetic molecules that exhibit significant biological activities, including antifungal, antibacterial, and anti-tumor properties. bloomtechz.com
The specific Naphtho[2,3-b]benzofuran scaffold is a subject of growing interest, particularly for its potential in the field of materials science. nbinno.com Its extended, fused aromatic system suggests promising electronic and optical properties, making it an attractive candidate for developing new organic light-emitting diode (OLED) intermediates and other advanced materials. nbinno.comnbinno.com By functionalizing this scaffold with a boronic acid group, chemists gain the ability to readily incorporate this promising framework into larger, more complex systems, paving the way for new scientific discoveries. nbinno.com
Properties
IUPAC Name |
naphtho[2,3-b][1]benzofuran-2-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO3/c18-17(19)12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)20-15/h1-9,18-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXHNQHUZOHBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC4=CC=CC=C4C=C32)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232495 | |
| Record name | Boronic acid, B-benzo[b]naphtho[2,3-d]furan-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627917-17-2 | |
| Record name | Boronic acid, B-benzo[b]naphtho[2,3-d]furan-2-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1627917-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-benzo[b]naphtho[2,3-d]furan-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Naphtho 2,3 B Benzofuran 2 Ylboronic Acid
Methodologies for Constructing the Naphthobenzofuran (B12659138) Core Structure
The formation of the Naphtho[2,3-b]benzofuran core is the foundational stage in the synthesis of its 2-ylboronic acid derivative. Various synthetic strategies, leveraging both traditional and modern catalytic methods, can be employed to construct this intricate heterocyclic framework.
Catalytic Annulation and Cyclization Approaches
Catalytic annulation and cyclization reactions represent a powerful and versatile approach for the synthesis of complex fused heterocyclic systems like naphthobenzofurans. These methods often involve the use of transition metal catalysts to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds in a controlled and efficient manner. While specific examples for the direct synthesis of the Naphtho[2,3-b]benzofuran core via this method are not extensively detailed, analogous reactions on simpler benzofuran (B130515) systems provide a strong basis for their application. For instance, palladium-catalyzed processes have been widely employed in the synthesis of benzofuran derivatives.
A potential strategy could involve a palladium-catalyzed domino reaction, combining C-H activation and C-O bond formation. Such a process might start from appropriately substituted naphthalene (B1677914) and phenol (B47542) derivatives, which, in the presence of a palladium catalyst, could undergo a cascade of reactions to form the fused ring system. The choice of ligands and reaction conditions would be crucial in directing the regioselectivity of the annulation to yield the desired [2,3-b] isomer.
| Catalyst System | Reactants | Key Transformation | Potential Applicability |
| Palladium Acetate (B1210297) / Ligand | Substituted Naphthol and Alkyne | Annulation/Cyclization | Construction of the Naphthobenzofuran Core |
| Rhodium/Copper Catalysis | Phenols and Unactivated Alkynes | Oxidative Annulation | Formation of Substituted Benzofuran Precursors |
Intramolecular Electrophilic Cyclization Pathways
Intramolecular electrophilic cyclization is a classic and effective method for the formation of furan (B31954) and benzofuran rings. This approach typically involves the acid-catalyzed cyclization of a precursor molecule containing both a nucleophilic hydroxyl group and an electrophilic center, such as an alkyne or an activated alkene.
For the synthesis of the Naphtho[2,3-b]benzofuran core, a plausible precursor would be a 2-(alkynyl)-3-hydroxynaphthalene derivative. Treatment of this substrate with a strong acid or an electrophilic reagent could trigger an intramolecular attack of the hydroxyl group onto the alkyne, leading to the formation of the furan ring fused to the naphthalene system. The regioselectivity of this cyclization is generally governed by Baldwin's rules, with 5-endo-dig cyclizations being favorable for the formation of five-membered rings. While studies have demonstrated the successful application of this method for the synthesis of the isomeric Naphtho[2,1-b]benzofurans, careful design of the starting materials would be necessary to favor the formation of the [2,3-b] isomer.
| Precursor Type | Reagent/Catalyst | Key Transformation | Product |
| 2-(Alkynyl)-3-hydroxynaphthalene | Strong Acid (e.g., TFA) | Intramolecular Hydroalkoxylation | Naphtho[2,3-b]benzofuran |
| o-Alkynyl Anisole | Electrophile (e.g., I+, Br+) | Electrophilic Cyclization | Halogenated Benzofuran |
Palladium-Catalyzed Heck Reactions in Precursor Synthesis
Palladium-catalyzed Heck reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes. While not directly forming the heterocyclic ring in one step, the Heck reaction is instrumental in the synthesis of key precursors for subsequent cyclization reactions.
In the context of Naphtho[2,3-b]benzofuran synthesis, a Heck reaction could be employed to couple a halogenated naphthalene derivative with a suitable alkene that contains a masked or protected hydroxyl group. For example, the coupling of 2-bromo-3-methoxynaphthalene (B1281993) with an appropriate vinyl ether could yield a precursor that, upon demethylation and subsequent intramolecular cyclization (potentially acid-catalyzed or palladium-mediated), would form the desired naphthobenzofuran ring system. The versatility of the Heck reaction allows for the introduction of various substituents on both the naphthalene and alkene components, providing access to a wide range of functionalized precursors.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| 2-Bromo-3-methoxynaphthalene | Vinyl Ether | Pd(OAc)2 / Phosphine (B1218219) Ligand | Arylated Alkene Precursor |
| o-Iodophenol | Alkyne | PdCl2(PPh3)2 / CuI | 2-Alkynylphenol Precursor |
Condensation and Cyclization Protocols
Condensation reactions, followed by cyclization, represent a more traditional yet robust approach to the synthesis of benzofurans and their derivatives. These methods often involve the reaction of a phenol with a carbonyl compound or its equivalent, followed by an intramolecular ring-closing step.
A potential route to the Naphtho[2,3-b]benzofuran core could involve the condensation of 2,3-dihydroxynaphthalene (B165439) with a suitable 1,2-dicarbonyl compound or a synthetic equivalent. The initial condensation would form an intermediate that, upon dehydration and cyclization, would yield the fused furan ring. The choice of condensing agent and reaction conditions would be critical to control the outcome and avoid side reactions. Alternatively, the reaction of a 2-hydroxy-3-naphthaldehyde with a reagent that can provide the remaining two carbons of the furan ring, followed by cyclization, could also be a viable strategy.
| Reactant 1 | Reactant 2 | Key Steps | Product |
| 2,3-Dihydroxynaphthalene | α-Haloketone | O-Alkylation, Intramolecular Aldol Condensation | Substituted Naphtho[2,3-b]benzofuran |
| 2-Hydroxy-3-naphthaldehyde | Wittig Reagent | Wittig Reaction, Cyclization | Substituted Naphtho[2,3-b]benzofuran |
Visible-Light-Mediated Cycloaddition Reactions
In recent years, visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool for the synthesis of complex organic molecules. One of the most promising applications in the context of this article is the [3+2] cycloaddition reaction for the synthesis of furan derivatives.
A well-documented approach for the synthesis of the Naphtho[2,3-b]furan-4,9-dione core involves the visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinone (B1674593) with various alkynes. wikipedia.orgmdpi.com This reaction proceeds under mild conditions, often without the need for a metal catalyst, and exhibits excellent regioselectivity. The resulting dione (B5365651) can then serve as a key intermediate for the synthesis of the parent Naphtho[2,3-b]benzofuran through a reduction step. The Wolff-Kishner reduction, which converts carbonyl groups to methylene (B1212753) groups under basic conditions, is a plausible method for this transformation. wikipedia.orgbyjus.comlibretexts.orgyoutube.comorganic-chemistry.org
| Reactant 1 | Reactant 2 | Conditions | Intermediate Product |
| 2-Hydroxy-1,4-naphthoquinone | Phenylacetylene | Blue LEDs, Acetonitrile | 2-Phenylnaphtho[2,3-b]furan-4,9-dione |
| 2-Hydroxy-1,4-naphthoquinone | Terminal Alkyne | Visible Light, Photocatalyst | Substituted Naphtho[2,3-b]furan-4,9-dione |
Copper-Mediated Hydroxylation and Annulation Routes
Copper-catalyzed reactions have a long history in the synthesis of oxygen-containing heterocycles, including benzofurans. These methods often involve the coupling of phenols with various partners, followed by an intramolecular cyclization.
A potential copper-mediated route to the Naphtho[2,3-b]benzofuran core could involve the Ullmann condensation of 2,3-dihydroxynaphthalene with a dihaloethene, followed by an intramolecular C-O bond formation. Alternatively, a copper-catalyzed annulation of a 3-halo-2-naphthol with a terminal alkyne could directly construct the fused furan ring. The choice of copper source, ligand, and base is critical for the success of these reactions. While this approach is well-established for simpler benzofurans, its application to the more complex naphthobenzofuran system would require careful optimization of the reaction conditions.
| Reactant 1 | Reactant 2 | Catalyst System | Key Transformation |
| 3-Halo-2-naphthol | Terminal Alkyne | CuI / Ligand | Sonogashira Coupling and Cyclization |
| 2,3-Dihydroxynaphthalene | 1,2-Dihaloalkene | CuI / Base | Double O-Arylation and Annulation |
Functionalization of the Naphthobenzofuran Core to Yield the 2-ylboronic Acid
Once the Naphtho[2,3-b]benzofuran core is synthesized, the final step is the introduction of the boronic acid group at the 2-position. This can be achieved through several methods, primarily involving either direct C-H borylation or a two-step halogenation-borylation sequence.
A promising approach for the direct introduction of the boronic acid group is through iridium-catalyzed C-H borylation. nih.govescholarship.orgumich.edursc.orgdumelelab.com This method has been successfully applied to a wide range of heteroarenes. The regioselectivity of this reaction is often governed by steric factors, with the least hindered C-H bonds being preferentially borylated. For Naphtho[2,3-b]benzofuran, the 2-position is electronically activated and relatively sterically accessible, making it a likely site for selective borylation.
Alternatively, a more traditional two-step approach can be employed. This involves the selective halogenation (e.g., bromination) of the Naphtho[2,3-b]benzofuran core at the 2-position, followed by a lithium-halogen exchange and subsequent quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate). researchgate.netresearchgate.net The resulting boronate ester can then be hydrolyzed to afford the desired Naphtho[2,3-b]benzofuran-2-ylboronic acid. The success of this route hinges on the ability to selectively introduce a halogen at the 2-position of the naphthobenzofuran core.
| Starting Material | Reagents | Method | Product |
| Naphtho[2,3-b]benzofuran | 1. NBS/DMF; 2. n-BuLi; 3. B(OR)3; 4. H3O+ | Halogenation, Lithiation, Borylation | This compound |
| Naphtho[2,3-b]benzofuran | B2pin2, [Ir(cod)OMe]2, dtbpy | C-H Borylation | Naphtho[2,3-b]benzofuran-2-ylboronate Ester |
Selective Boron Functionalization at the 2-Position
Once the naphtho[2,3-b]benzofuran core is established, the next critical step is the regioselective introduction of the boronic acid group at the 2-position. This is typically achieved through methods that allow for precise control over the site of borylation.
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific C-H bonds. baranlab.orgharvard.edu This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium species can then be quenched with an appropriate boron electrophile, such as a trialkyl borate, to introduce the boron functionality. While the direct application of DoM to naphtho[2,3-b]benzofuran is not explicitly detailed, the principles of this methodology are broadly applicable to aromatic systems. The heteroatom within the furan ring could potentially act as a directing group, guiding the metalation to the desired C-2 position.
Transition-metal-catalyzed C-H borylation has emerged as a prominent method for the synthesis of arylboronic esters and acids. nih.govrsc.org Iridium-catalyzed borylation, in particular, has shown great utility in the functionalization of aromatic C-H bonds. nih.gov These reactions typically employ a borylating agent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of an iridium catalyst and a suitable ligand. The selectivity of the borylation is often governed by steric and electronic factors of the substrate. For the synthesis of this compound, an iridium-catalyzed C-H borylation could potentially offer a direct route to introduce the boron moiety at the 2-position of the pre-formed naphthobenzofuran scaffold. The regioselectivity of this process would be a key consideration.
| Borylation Method | Catalyst/Reagent | Key Features |
| Directed Ortho-Metalation | Organolithium reagent, Trialkyl borate | High regioselectivity directed by a functional group. |
| Transition-Metal Catalyzed C-H Borylation | Iridium catalyst, B2pin2 | Direct functionalization of C-H bonds. |
Preparation of this compound from Halogenated Precursors
An alternative and widely used approach for the synthesis of arylboronic acids involves the use of halogenated precursors. This method typically involves a two-step process: metal-halogen exchange followed by reaction with a boron electrophile. For instance, a 2-halo-naphtho[2,3-b]benzofuran could be treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate the corresponding 2-lithio derivative. This intermediate can then be reacted with a trialkyl borate, followed by acidic workup, to yield the desired this compound. This classical approach offers a reliable and often high-yielding route to the target compound.
Another powerful method is the palladium-catalyzed cross-coupling reaction of a halogenated naphthobenzofuran with a diboron (B99234) reagent, such as bis(pinacolato)diboron. This reaction, often referred to as a Miyaura borylation, provides direct access to the corresponding boronic ester, which can then be hydrolyzed to the boronic acid.
Purification and Isolation Techniques in Advanced Synthetic Protocols
The purification and isolation of the final product, this compound, are critical to obtain a compound of high purity. Common techniques employed include:
Crystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.
Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is frequently used to separate the desired product from byproducts and unreacted starting materials. The choice of eluent is crucial for achieving good separation.
Extraction: Liquid-liquid extraction can be employed to remove certain impurities. For instance, washing an organic solution of the product with an aqueous solution can remove water-soluble byproducts.
The purity of the final compound is often assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis. For this compound, a purity of ≥98.0% is often desired for its applications in further synthetic transformations. nbinno.com
| Purification Technique | Principle | Application |
| Crystallization | Difference in solubility | Removal of soluble and insoluble impurities. |
| Column Chromatography | Differential adsorption | Separation of compounds with different polarities. |
| Extraction | Differential solubility in immiscible liquids | Removal of impurities with different solubility profiles. |
Reactivity and Transformation of Naphtho 2,3 B Benzofuran 2 Ylboronic Acid
Cross-Coupling Chemistry Utilizing the Boronic Acid Moiety
The boronic acid group of naphtho[2,3-b]benzofuran-2-ylboronic acid is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in a variety of metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an effective coupling partner in these reactions, allowing for the synthesis of 2-arylnaphtho[2,3-b]benzofurans. These products are of interest for their potential applications in materials science and medicinal chemistry.
Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. A typical catalytic system involves a palladium(II) precursor, such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), which is reduced in situ to the active palladium(0) species. The general procedure for the Suzuki coupling of a 2-substituted benzofuran (B130515) with an arylboronic acid involves dissolving the reactants, a palladium catalyst, and a base in a suitable solvent system, often a mixture of an organic solvent and water, and heating the mixture.
Optimization of these reactions is crucial for achieving high yields and purity. For instance, in the coupling of 2-(4-bromophenyl)benzofuran (B12281498) with 4-methoxyphenylboronic acid, a model system for 2-arylbenzofuran synthesis, the catalyst loading was found to significantly impact the yield. An increase in the palladium catalyst loading from 1-2 mol% to 3 mol% resulted in a marked improvement in the product yield.
| Catalyst Loading (mol%) | Yield (%) |
| 1 | Moderate |
| 2 | Moderate |
| 3 | 97 |
Table 1. Effect of palladium catalyst loading on the yield of a model Suzuki-Miyaura coupling reaction for the synthesis of 2-arylbenzofuran derivatives.
Nickel catalysts offer a complementary approach to palladium for cross-coupling reactions and can exhibit different reactivity and selectivity. Nickel catalysis is particularly effective for the activation of challenging C-F bonds. This allows for orthogonal coupling strategies where different carbon-halogen bonds on the same molecule can be selectively functionalized.
For example, in a molecule containing both a C-Br and a C-F bond, a palladium catalyst can be used to selectively couple at the more reactive C-Br bond, leaving the C-F bond intact. Subsequently, a nickel catalyst can be employed to couple at the C-F bond. This strategy has been successfully applied to the synthesis of 2,5-diarylbenzofurans. While specific examples with this compound are not detailed in the provided sources, the principles of nickel-catalyzed defluorinative coupling with related naphthofuran derivatives have been established. For instance, the reaction of 2-fluoronaphtho[2,1-b]furan with various arylboronic acids using a Ni(cod)₂ catalyst and a phosphine (B1218219) ligand proceeded in high yields.
The choice of ligand is critical for the success of palladium- and nickel-catalyzed cross-coupling reactions. Ligands stabilize the metal center, influence its reactivity, and can control the selectivity of the reaction. For Suzuki-Miyaura couplings, phosphine-based ligands are commonly employed. For instance, in the nickel-catalyzed coupling of 2-fluoronaphtho[2,1-b]furan, tricyclohexylphosphine (B42057) (PCy₃) was used as the ligand.
Optimization of the catalyst system, including the ligand, is a key aspect of methodology development. In a model Suzuki coupling for the synthesis of 2-arylbenzo[b]furan derivatives, a newly developed Pd(II) complex catalyst demonstrated superior performance compared to common palladium salts like PdCl₂ and Pd(OAc)₂.
| Catalyst | Yield (%) |
| PdCl₂ | 55 |
| Pd(OAc)₂ | 61 |
| Pd(II) complex (10) | 91 |
Table 2. Comparison of different palladium catalysts in a model Suzuki-Miyaura coupling reaction for the synthesis of 2-arylbenzofuran derivatives.
The solvent and base are crucial components of the Suzuki-Miyaura reaction, influencing both the reaction rate and the yield. The base is required to activate the boronic acid for transmetalation to the palladium center. A variety of bases can be used, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).
In the synthesis of 2-arylbenzo[b]furan derivatives, a study of different bases showed that K₂CO₃ provided the highest yield (97%), while other bases such as triethylamine (B128534) (NEt₃), sodium fluoride (B91410) (NaF), sodium bicarbonate (NaHCO₃), sodium hydroxide (B78521) (NaOH), and cesium carbonate (Cs₂CO₃) gave lower yields.
The solvent system must be able to dissolve both the organic and inorganic reactants. Mixtures of organic solvents and water are often used. For the aforementioned 2-arylbenzofuran synthesis, a 1:1 mixture of ethanol (B145695) and water (EtOH/H₂O) was found to be the optimal solvent system. The use of water, ethanol, DMF, or DMSO alone resulted in only trace amounts of the desired product. In the nickel-catalyzed coupling of a related naphthofuran, a toluene-methanol-water (5:1:1) mixture was employed.
| Base | Yield (%) | Solvent | Yield (%) |
| K₂CO₃ | 97 | EtOH/H₂O (1:1) | 97 |
| NEt₃ | 28 | H₂O | Trace |
| NaF | 40 | EtOH | Trace |
| NaHCO₃ | 53 | DMF | Trace |
| NaOH | 78 | DMSO | Trace |
| Cs₂CO₃ | 63 |
Table 3. Influence of base and solvent on the yield of a model Suzuki-Miyaura coupling reaction for the synthesis of 2-arylbenzofuran derivatives.
While palladium and nickel are the most common catalysts for cross-coupling reactions with boronic acids, other metals, such as copper, can also be used to facilitate the formation of new chemical bonds. The Chan-Lam coupling, for example, utilizes copper catalysts to form carbon-heteroatom bonds, including C-N, C-O, and C-S bonds, from boronic acids.
These reactions are typically carried out under mild conditions, often at room temperature and open to the air. While specific examples of copper-promoted C-S bond formation using this compound are not available in the provided search results, the general methodology provides a potential pathway for the synthesis of 2-thionaphtho[2,3-b]benzofurans from the corresponding boronic acid and a thiol.
Suzuki-Miyaura Coupling Reactions
Derivatization and Further Functionalization of the Naphthobenzofuran (B12659138) Framework
The strategic derivatization of the naphtho[2,3-b]benzofuran scaffold is crucial for modulating its electronic and physical properties for applications in materials science and medicinal chemistry. This compound serves as a key intermediate, allowing for the introduction of a wide range of chemical functionalities through modern synthetic methodologies.
The primary and most versatile strategy for the derivatization of this compound is its participation in palladium-catalyzed cross-coupling reactions. The boronic acid group is an excellent functional handle for the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. nbinno.comnbinno.com This reaction enables the direct attachment of the entire naphtho[2,3-b]benzofuran moiety to various organic molecules, including aryl, heteroaryl, vinyl, and alkyl groups. nbinno.com
This capability is particularly valuable in the synthesis of complex molecules for pharmaceuticals and advanced materials, such as organic light-emitting diodes (OLEDs). nbinno.comnbinno.com By coupling the naphthobenzofuran core with different partners, researchers can systematically tune the properties of the resulting compounds. nbinno.com
Table 1: Generic Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
|---|---|---|---|
| This compound | R-X (Aryl/Vinyl Halide or Triflate) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 2-(R)-Naphtho[2,3-b]benzofuran |
Further functionalization of the naphthobenzofuran framework after its initial synthesis or derivatization involves electrophilic substitution reactions. The regioselectivity of these reactions is governed by the inherent electronic distribution of the fused aromatic system. The benzofuran ring system is generally electron-rich and thus activated towards electrophilic attack.
Theoretical analysis and experimental results on simpler benzofurans indicate that electrophilic substitution preferentially occurs on the furan (B31954) ring rather than the benzene (B151609) ring. echemi.comstackexchange.com Specifically, the C3 position is often the most nucleophilic and favored site of attack. However, in the case of 2-substituted naphthobenzofurans, such as those derived from the parent boronic acid, the C3 position may be sterically hindered. This could lead to substitution at other activated positions on the polycyclic aromatic core, although specific research on the regioselectivity of this compound itself is not extensively detailed in the available literature. The stability of the intermediate sigma complex is a key determinant of the final product distribution. echemi.comstackexchange.com
Electrophilic and Nucleophilic Reactivity Profiles of the Naphthobenzofuran Core
The reactivity of the naphthobenzofuran core is dictated by the electron distribution across its fused ring system, which combines the characteristics of naphthalene (B1677914) and benzofuran.
The core is inherently electron-rich due to the lone pair of electrons on the furan oxygen atom participating in the π-aromatic system. This makes the molecule particularly susceptible to electrophilic attack . stackexchange.com Analysis of the resonance structures of the parent benzofuran system shows a buildup of negative charge on the heterocyclic furan ring, making it the primary site for reactions with electrophiles. echemi.com The stabilization of the resulting cationic intermediate (sigma complex) determines the preferred position of attack. For benzofurans, attack at the C2 or C3 position leads to an intermediate where the positive charge can be stabilized by the adjacent heteroatom or the fused benzene ring. echemi.comstackexchange.com
Conversely, the electron-rich nature of the naphthobenzofuran core makes it generally unreactive towards nucleophilic attack . Nucleophiles react with electron-poor centers, which are typically absent in the unsubstituted naphthobenzofuran ring. studentdoctor.net However, the reactivity profile can be inverted. If the naphthobenzofuran core is functionalized with potent electron-withdrawing groups (such as nitro groups), the aromatic system can become sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr) reactions. In such cases, a nucleophile can displace a suitable leaving group attached to the ring.
Table 2: Summary of Naphthobenzofuran Core Reactivity
| Reaction Type | Reactivity Profile | Preferred Reaction Sites (Predicted) |
|---|---|---|
| Electrophilic Attack | High (Electron-rich core) | Furan ring (C3 position, unless sterically hindered) |
| Nucleophilic Attack | Low (Electron-rich core) | Generally unreactive unless activated by strong electron-withdrawing groups |
Advanced Applications and Research Horizons of Naphtho 2,3 B Benzofuran 2 Ylboronic Acid
Building Block in Complex Organic Synthesis
The reactivity of the boronic acid functional group, particularly in palladium-catalyzed cross-coupling reactions, positions Naphtho[2,3-b]benzofuran-2-ylboronic acid as a valuable reagent for the formation of carbon-carbon bonds. This capability is fundamental to its application in constructing larger, more complex molecular frameworks.
Assembly of Extended Polycyclic Aromatic Systems and Heteroacenes
This compound is an exemplary starting material for the synthesis of extended polycyclic aromatic hydrocarbons (PAHs) and heteroacenes. These classes of compounds are of immense interest due to their unique electronic and photophysical properties, which are tunable by altering their size, shape, and the inclusion of heteroatoms. The Suzuki-Miyaura coupling reaction is a primary method employed for this purpose, where the boronic acid couples with various aryl halides to extend the conjugated π-system. nbinno.comnbinno.com
The introduction of the naphtho[2,3-b]benzofuran moiety can imbue the resulting larger structures with enhanced thermal stability and specific charge-transport characteristics. While direct examples specifying this compound in the synthesis of large, named PAHs are still emerging in dedicated literature, the established reactivity patterns of similar boronic acids in synthesizing graphene-like fragments and other extended systems strongly support its potential in this area. The general strategy involves the iterative coupling of boronic acids and multi-halogenated aromatic cores to build up the desired polycyclic framework.
Table 1: Representative Suzuki-Miyaura Coupling for PAH Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |
| This compound | Dihalo-arene | Pd(PPh₃)₄ / K₂CO₃ | Aryl-substituted Naphthobenzofuran (B12659138) |
| Aryl-diboronic acid | 2-Halo-naphtho[2,3-b]benzofuran | Pd(dppf)Cl₂ / Cs₂CO₃ | Extended Heteroacene |
Access to Architecturally Diverse Naphthofuran Derivatives
The strategic placement of the boronic acid group at the 2-position of the naphtho[2,3-b]benzofuran core allows for the synthesis of a wide array of architecturally diverse derivatives. Through coupling reactions with a variety of partners, novel compounds with tailored properties can be accessed. For instance, coupling with substituted aryl halides can introduce functionalities that modulate the electronic properties, solubility, and solid-state packing of the resulting molecules.
Research in this area focuses on creating libraries of naphthofuran derivatives for screening in various applications, from medicinal chemistry to materials science. The ability to readily introduce different substituents via the boronic acid handle is a key advantage of this synthetic approach. This versatility allows for the systematic study of structure-property relationships in this class of compounds.
Contributions to Materials Science and Engineering
The inherent electronic and photophysical properties of the naphtho[2,3-b]benzofuran scaffold make it an attractive component for the design of advanced organic materials. This compound serves as a crucial precursor for incorporating this functional moiety into polymers and small molecules for various materials science applications.
Precursor for Organic Semiconducting Materials
The extended π-conjugation and planarity of the naphtho[2,3-b]benzofuran unit are desirable features for organic semiconducting materials, which are the active components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The boronic acid derivative is instrumental in synthesizing both polymeric and small-molecule semiconductors through polymerization or cross-coupling reactions.
By copolymerizing this compound (or its derivatives) with other aromatic monomers, researchers can create donor-acceptor polymers with tailored band gaps and charge carrier mobilities. The resulting materials often exhibit good thermal stability and can be processed from solution, which is advantageous for fabricating large-area electronic devices. While specific performance data for semiconductors derived directly from this particular boronic acid is an active area of research, related naphthodifuran and benzothienobenzothiophene-based materials have shown promising semiconductor characteristics. nih.govresearchgate.net
Table 2: Potential Organic Semiconductor Properties Derived from Naphthofuran Cores
| Property | Typical Range for Naphthofuran-based Materials | Significance |
| Hole Mobility (μh) | 10⁻³ - 1 cm²/Vs | Efficiency of positive charge transport |
| Electron Mobility (μe) | 10⁻⁴ - 10⁻² cm²/Vs | Efficiency of negative charge transport |
| HOMO Level | -5.0 to -5.8 eV | Determines ionization potential and hole injection |
| LUMO Level | -2.5 to -3.5 eV | Determines electron affinity and electron injection |
| Optical Band Gap (Eg) | 2.0 - 3.0 eV | Affects light absorption and emission properties |
Development of Novel Optoelectronic Components
The unique electronic structure of naphtho[2,3-b]benzofuran derivatives makes them suitable for use in novel optoelectronic components, most notably organic light-emitting diodes (OLEDs). nbinno.com Materials derived from this compound can function as hole-transporting layers, electron-transporting layers, or as the emissive layer itself. chemicalbook.com
The rigid structure of the naphthobenzofuran core helps to prevent non-radiative decay processes, leading to higher photoluminescence quantum yields. Furthermore, the ability to functionalize the core via the boronic acid allows for the fine-tuning of the emission color and the optimization of device efficiency and lifetime. The development of benzidine (B372746) and triarylamine derivatives incorporating the benzo[b]naphtho[2,3-d]furan (B1265505) moiety has been shown to result in OLEDs with lower driving voltages and higher luminous efficiency. chemicalbook.com
Design of Luminescent and Fluorescent Organic Materials
This compound is a valuable precursor for the design of novel luminescent and fluorescent organic materials. The extended aromatic system of the naphthobenzofuran core provides a platform for strong light absorption and emission. By strategically coupling this core with other chromophores or functional groups, materials with specific photophysical properties can be synthesized.
These materials have potential applications in areas such as chemical sensing, bioimaging, and solid-state lighting. The ability to modify the structure through the boronic acid allows for the tuning of the emission wavelength, quantum yield, and sensitivity to environmental stimuli. For instance, incorporating electron-donating or -withdrawing groups can shift the emission color across the visible spectrum. Research into boron-doped polycyclic aromatic hydrocarbons has demonstrated the potential for creating stable blue and green emitting materials for OLEDs. nih.gov
Table 3: Photophysical Properties of Interest for Naphthofuran-based Luminophores
| Parameter | Description | Desired Characteristics |
| Absorption Maximum (λ_abs) | Wavelength of maximum light absorption | Tunable across the UV-Vis spectrum |
| Emission Maximum (λ_em) | Wavelength of maximum light emission | Tunable for specific color output |
| Photoluminescence Quantum Yield (Φ_PL) | Efficiency of light emission after absorption | High (> 50%) for bright materials |
| Fluorescence Lifetime (τ) | Duration of the excited state | Can influence applications in sensing and imaging |
Catalytic Research Investigations
This compound is a significant compound in the field of organic synthesis, primarily due to its utility in transition-metal-catalyzed reactions. Its structural complexity and reactivity make it a valuable building block for creating more elaborate molecules.
In modern organic chemistry, transition metals are of paramount importance for catalyzing a vast number of reactions that construct complex molecules. nih.gov Heterocyclic compounds like benzofurans are often synthesized using catalytic strategies involving metals such as palladium, copper, rhodium, gold, and silver. nih.govresearchgate.net While this compound is primarily known as a substrate or building block, its role is intrinsically linked to the function of these catalyst systems. It acts as a key coupling partner in reactions that depend on a transition metal catalyst to proceed. The efficiency of these syntheses relies on the interplay between the boronic acid, the metallic catalyst (often a palladium complex), and other reagents to form new carbon-carbon bonds. nbinno.com The investigation of this compound is therefore inseparable from the study of the catalytic cycles in which it participates.
The primary chemical transformation facilitated by this compound is the Suzuki-Miyaura cross-coupling reaction. nbinno.comnbinno.com This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in organic synthesis. nbinno.com In this context, the boronic acid serves as the organoboron component, which reacts with an organic halide in the presence of a palladium catalyst and a base.
The unique value of this compound in this transformation is its ability to introduce the large, rigid, and electronically significant naphtho[2,3-b]benzofuran moiety into a target molecule. nbinno.com This allows chemists to construct complex aromatic systems that are foundational to advanced materials and pharmaceuticals. nbinno.comnbinno.com The high purity of the boronic acid reagent is crucial for ensuring clean and reproducible reactions in these delicate synthetic pathways. nbinno.com
Table 1: Generalized Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Transformation Achieved |
|---|---|---|---|---|
| This compound | Aryl/Vinyl Halide (R-X) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl-naphtho[2,3-b]benzofuran (R-Naphthobenzofuran) | Formation of a C-C bond, linking the naphthobenzofuran scaffold to another organic group (R). |
Intermediate in the Synthesis of Pharmaceutical and Biologically Relevant Scaffolds
The naphtho[2,3-b]furan (B13665818) structural framework is present in a variety of biologically active natural products. researchgate.net Consequently, this compound is a highly valuable intermediate for the synthesis of molecules with potential therapeutic applications.
Boronic acids are a class of compounds that have found significant application in medicinal chemistry, with several FDA-approved drugs containing this functional group. mdpi.com this compound serves as a crucial building block in the synthesis of new drug candidates. nbinno.com The benzofuran (B130515) scaffold, which is the core of this molecule, is a structural component in a large number of biologically active compounds and approved drugs. nih.govnih.gov Researchers utilize this boronic acid to synthesize libraries of novel compounds based on the benzofuran core, which can then be screened for various pharmacological activities. nih.gov The wide range of biological properties associated with benzofuran derivatives, including antitumor and antimicrobial activities, drives the extensive use of this scaffold as a starting point for developing new pharmacological agents. nih.govphytojournal.com
Table 2: Therapeutic Potential of Benzofuran-Based Scaffolds
| Scaffold Type | Associated Biological/Therapeutic Activity | Reference |
|---|---|---|
| Naphthofurans | Anticancer, Antibacterial | bohrium.com |
| General Benzofurans | Antimicrobial, Antifungal, Antiviral, Anti-inflammatory, Antitumor | nih.govphytojournal.comresearchgate.net |
| Furocoumarins | Used in treatment for skin diseases (e.g., cancer, psoriasis) | rsc.org |
| Coumestrol (a natural benzofuran derivative) | Estrogenic activity | rsc.org |
The naphtho[2,3-b]furan moiety itself is a key component of various biologically important molecules. researchgate.net Natural products containing this core structure have demonstrated a range of biological effects, establishing it as a privileged scaffold in medicinal chemistry. researchgate.netbohrium.com Specifically, derivatives of naphthofurans have been shown to possess anticancer and antibacterial properties. bohrium.com The broader class of benzofuran derivatives exhibits a wide spectrum of bioactivity, including antifungal, anti-inflammatory, and antiviral effects. researchgate.net
This compound acts as a direct precursor, providing the essential naphtho[2,3-b]furan skeleton for the construction of these bioactive molecules. researchgate.net Its utility in coupling reactions allows for the strategic combination of this potent scaffold with other chemical groups to modulate and optimize biological activity, leading to the creation of new lead compounds in drug discovery. researchgate.netrsc.org
Table of Mentioned Compounds
Characterization and Theoretical Investigations in Naphtho 2,3 B Benzofuran 2 Ylboronic Acid Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of Naphtho[2,3-b]benzofuran-2-ylboronic acid. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its complex aromatic framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of distinct signals in the aromatic region, corresponding to the protons on the naphtho and benzofuran (B130515) ring systems. The chemical shifts and coupling constants of these protons would be highly informative for confirming the substitution pattern. The proton of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift could be solvent-dependent.
A representative table of expected NMR data is presented below, based on general principles and data for similar aromatic boronic acids and benzofuran compounds.
| Technique | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 7.0 - 8.5 | Aromatic protons on the naphtho[2,3-b]benzofuran core |
| ¹H NMR | 4.0 - 6.0 (broad) | -B(OH)₂ protons |
| ¹³C NMR | 110 - 160 | Aromatic carbons |
| ¹³C NMR | Signal for C-B bond | Carbon attached to boron |
Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₆H₁₁BO₃.
The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The cleavage of the C-B bond and fragmentation of the aromatic rings would lead to characteristic fragment ions, further corroborating the proposed structure. While a specific mass spectrum for this compound is not available in the provided search results, the NIST WebBook for benzofuran shows typical fragmentation patterns for this class of compounds. nist.govmassbank.eu
| Technique | Expected Observation | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at the calculated exact mass of C₁₆H₁₁BO₃ | Confirmation of molecular formula |
| Tandem Mass Spectrometry (MS/MS) | Characteristic fragment ions | Structural information from fragmentation patterns |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the boronic acid group, the B-O stretch, and the C=C stretching vibrations of the aromatic rings. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H groups. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The B-O stretching vibration typically appears in the 1300-1400 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (boronic acid) | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
| B-O stretch | 1300 - 1400 |
Computational Chemistry and Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in modern chemical research by providing a theoretical framework to understand the electronic structure, reactivity, and reaction mechanisms of molecules.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a variety of molecular properties, including optimized geometry, electronic charge distribution, and frontier molecular orbital energies (HOMO and LUMO). physchemres.orgrsc.org
These calculations can help in understanding the reactivity of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting its behavior in chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of these orbitals can also highlight the most probable sites for electrophilic and nucleophilic attack. DFT studies on related benzofuran derivatives have demonstrated the utility of this approach in predicting their properties. physchemres.org
| DFT-Calculated Property | Significance |
| Optimized Molecular Geometry | Predicts bond lengths and angles |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation properties |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions |
| Natural Bond Orbital (NBO) Analysis | Describes charge transfer and delocalization within the molecule |
Computational studies are invaluable for elucidating complex reaction mechanisms, such as those involving boronic acids in Suzuki-Miyaura cross-coupling reactions. nih.govnih.govacs.orgnih.gov DFT can be used to map the potential energy surface of a reaction, identifying intermediates, transition states, and the corresponding activation energies.
For this compound, computational modeling could be used to investigate its participation in reactions like the Suzuki-Miyaura coupling. This would involve calculating the energies of the various species along the reaction pathway, including the oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The transition state structures provide critical information about the geometry of the activated complex and the energetic barrier that must be overcome for the reaction to proceed. Such studies have been instrumental in refining the understanding of the mechanism of boronic acid esterification and their role in cross-coupling reactions. rsc.orgresearchgate.net
| Computational Approach | Application to this compound |
| Potential Energy Surface Scanning | Identification of reaction intermediates and products |
| Transition State Search and Optimization | Determination of the structure and energy of the highest energy point along the reaction coordinate |
| Intrinsic Reaction Coordinate (IRC) Calculation | Confirmation that a found transition state connects the correct reactants and products |
Theoretical Studies on Molecular Interactions and Pathways
Comprehensive theoretical examinations of the non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces involving this compound, have not been specifically reported. The extended aromatic system of the naphthobenzofuran (B12659138) core suggests the potential for significant π-π stacking interactions, which are crucial in the assembly of organic materials and in biological recognition processes. However, without specific computational studies, such as Density Functional Theory (DFT) calculations or molecular dynamics simulations on this molecule, the precise nature, geometry, and energetic contributions of these interactions remain speculative.
Similarly, detailed computational modeling of reaction pathways involving this compound, for instance, in Suzuki-Miyaura cross-coupling reactions, has not been documented. Such studies would be invaluable for understanding the transition states, activation energies, and the influence of the naphthobenzofuran moiety on the reaction mechanism.
Prediction of Reactivity and Selectivity in Organic Reactions
The prediction of reactivity and selectivity for this compound in various organic reactions through computational methods is an area that awaits investigation. Theoretical approaches, including the analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions, are powerful tools for predicting the electrophilic and nucleophilic sites within a molecule and thus its likely reactivity and regioselectivity.
For this compound, such studies would elucidate how the electronic properties of the fused aromatic rings and the boronic acid group influence its behavior in reactions. For example, in Suzuki-Miyaura couplings, computational models could predict the relative rates of transmetalation and reductive elimination, offering insights into optimizing reaction conditions for desired outcomes. However, at present, no specific data from these types of predictive studies for this compound are available.
While general principles of reactivity for arylboronic acids are well-established, the specific electronic and steric effects imparted by the large, fused Naphtho[2,3-b]benzofuran system would require dedicated computational analysis to be fully understood.
Future Perspectives and Emerging Research Directions for Naphtho 2,3 B Benzofuran 2 Ylboronic Acid
Development of Eco-Friendly and Sustainable Synthetic Methodologies
The future synthesis of Naphtho[2,3-b]benzofuran-2-ylboronic acid is expected to align with the principles of green chemistry. Current research on the synthesis of related benzofuran (B130515) structures often employs methodologies that could be adapted to be more environmentally benign. nih.gov Future efforts will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.
Key areas for development include:
Catalyst-Free Synthesis: Inspired by catalyst-free methods for other benzofuran derivatives, researchers may explore pathways that eliminate the need for metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov
Alternative Solvents: A shift towards greener solvents, such as water or bio-based solvents, is anticipated to reduce the environmental impact of the synthetic process. researchgate.net
Energy-Efficient Reactions: The exploration of photochemical or microwave-assisted synthesis could lead to faster reaction times and lower energy consumption compared to traditional heating methods. researchgate.netnih.gov
| Synthetic Approach | Potential Advantage | Research Focus |
| Catalyst-Free Reactions | Reduced toxicity and purification costs | Exploring novel reaction pathways that do not require metal catalysts. |
| Green Solvents | Lower environmental impact and improved safety | Investigating the use of water or bio-derived solvents in the synthesis process. |
| Photochemical Synthesis | Energy efficiency and milder reaction conditions | Utilizing light to drive the chemical reactions, potentially leading to novel derivatives. |
| Microwave-Assisted Synthesis | Rapid reaction times and increased yields | Employing microwave energy to accelerate the synthesis of the target compound. |
Expanding the Scope of Catalytic Transformations and Their Applications
The boronic acid group in this compound makes it an ideal candidate for a variety of catalytic cross-coupling reactions beyond the well-established Suzuki-Miyaura coupling. nbinno.com Future research is expected to broaden the range of these transformations, enabling the synthesis of an even wider array of complex molecules.
Emerging catalytic applications may include:
Diverse Coupling Partners: Research will likely focus on utilizing this boronic acid with a wider range of coupling partners, including other heterocyclic systems, to create novel molecular architectures with unique properties.
Novel Catalytic Systems: The development of more efficient and selective catalyst systems, potentially based on earth-abundant metals, could enhance the utility of this compound in organic synthesis. nih.gov
Asymmetric Catalysis: The synthesis of chiral derivatives through asymmetric catalytic methods could be a significant area of exploration, particularly for applications in medicinal chemistry.
Novel Applications in Advanced Functional Materials Design and Fabrication
The inherent electronic properties of the naphthobenzofuran (B12659138) core suggest significant potential for this compound in the creation of advanced functional materials. nbinno.com Future research is anticipated to leverage these properties in the design and fabrication of novel devices and materials.
Potential applications in materials science include:
Organic Electronics: The compound's π-conjugated system makes it a promising building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.commdpi.com
Chemosensors: Derivatives of this compound could be designed to exhibit changes in their optical or electronic properties in the presence of specific analytes, leading to the development of highly sensitive chemosensors.
Thermoelectric Materials: The development of organic thermoelectric materials is a growing field, and the structural features of this compound could be exploited to create materials that can efficiently convert heat into electrical energy. mdpi.com
| Material Application | Key Property | Potential Impact |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Development of more efficient and stable display and lighting technologies. |
| Organic Photovoltaics (OPVs) | Photovoltaic effect | Creation of flexible, lightweight, and low-cost solar cells. |
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | Advancements in flexible electronics and sensors. |
| Chemosensors | Analyte-specific response | Highly sensitive detection of environmental pollutants or biological markers. |
| Thermoelectric Materials | Seebeck effect | Harvesting waste heat for energy generation. |
Strategic Integration in Automated Synthesis and High-Throughput Experimentation
The increasing use of automation and high-throughput experimentation (HTE) in chemical research presents a significant opportunity for accelerating the discovery of new applications for this compound. nih.gov The integration of this compound into automated synthesis platforms will enable the rapid generation of large libraries of derivatives for screening.
Future directions in this area include:
Combinatorial Chemistry: Automated synthesis can be used to combine this compound with a wide variety of other building blocks to create extensive chemical libraries. nih.gov
High-Throughput Screening: These libraries can then be rapidly screened for biological activity or desirable material properties using HTE techniques, significantly accelerating the pace of discovery. nih.gov
Machine Learning-Guided Discovery: Data generated from HTE can be used to train machine learning models to predict the properties of new, unsynthesized derivatives, guiding future research efforts towards the most promising candidates.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Naphtho[2,3-b]benzofuran-2-ylboronic acid, and how are the products characterized?
Methodological Answer: Synthesis of this compound typically involves Suzuki-Miyaura coupling or halogen-boronation reactions. For example, brominated precursors (e.g., 2-bromonaphtho[2,3-b]benzofuran, CAS 1627917-16-1 ) can undergo palladium-catalyzed borylation. Key steps include:
- Reagent selection : Use of pinacol borane or bis(pinacolato)diboron with Pd(dppf)Cl₂ catalysts.
- Characterization : IR spectroscopy (C-B bond stretch ~1350 cm⁻¹), ¹¹B NMR (δ ~30 ppm for boronic acids), and ¹H/¹³C NMR to confirm aromatic proton environments. CHN analysis validates purity (>97% ). LC-MS (as in ) ensures absence of side products.
Q. What is the role of this compound in organic synthesis?
Methodological Answer: This boronic acid is pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct polycyclic aromatic systems. Its fused benzofuran-naphthalene core enables electronic modulation in conjugated materials. For example:
- Electron-deficient systems : Electron-withdrawing substituents on the aryl partner improve coupling efficiency (e.g., 70–85% yields with nitro groups ).
- Steric considerations : Bulky substituents may require tailored catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C).
Q. How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage : Anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis of the boronic acid group.
- Stability tests : Monitor via ¹H NMR for degradation (e.g., broadening of aromatic signals indicates decomposition). highlights the use of protective gloves/masks to avoid moisture exposure during handling.
Advanced Research Questions
Q. How can reaction conditions be optimized for low-yielding Suzuki couplings involving this boronic acid?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to enhance steric tolerance.
- Solvent effects : Use toluene/DMF mixtures (4:1 v/v) to balance solubility and reactivity. notes that electron-deficient aryl halides improve yields (e.g., 82% with p-nitro substituents ).
- Additives : Include Cs₂CO₃ (2 equiv.) to stabilize the boronate intermediate.
Table 1 : Yield optimization under varying conditions
| Aryl Halide Substituent | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| –NO₂ (electron-withdrawing) | Pd(dppf)Cl₂ | Toluene | 82 |
| –OMe (electron-donating) | Pd(PPh₃)₄ | DMF | 58 |
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Contamination checks : Deactivate glassware with 5% DMDCS (dimethyldichlorosilane) to prevent analyte adsorption, as in .
- Multi-technique validation : Cross-validate ¹H NMR with HSQC (for C-H coupling) and HRMS. For example, a discrepancy in melting points may indicate polymorphism—use DSC (Differential Scanning Calorimetry) for clarity.
Q. What computational approaches predict the reactivity of this compound in cross-coupling?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. ’s InChI key (QVRZMUFOHNANGY-UHFFFAOYSA-N) can be used to retrieve PubChem data for modeling .
- Mechanistic studies : Simulate transition states (e.g., Batey’s mechanism for Suzuki coupling) to identify rate-limiting steps.
Key Research Findings
- Substituent effects : Electron-withdrawing groups on coupling partners enhance yields by stabilizing Pd intermediates .
- Stability challenges : Hydrolysis of the boronic acid group is a major degradation pathway, necessitating rigorous anhydrous handling .
- Analytical rigor : Multi-modal characterization (NMR, LC-MS, CHN) is critical for validating synthetic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
